2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13615759
Molecular Formula: C12H15BBrClO2
Molecular Weight: 317.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BBrClO2 |
|---|---|
| Molecular Weight | 317.41 g/mol |
| IUPAC Name | 2-(3-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3 |
| Standard InChI Key | BULSRLAASYCZHJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The compound is systematically named 2-(3-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IUPAC). Its molecular formula is C₁₂H₁₅BBrClO₂, with a molecular weight of 317.41 g/mol.
Structural Features
The structure comprises:
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A phenyl ring substituted with bromine (3-position) and chlorine (2-position).
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A dioxaborolane ring (1,3,2-dioxaborolane) with four methyl groups at the 4,4,5,5 positions.
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Boron at the center of the dioxaborolane, forming a trigonal planar geometry that enhances electrophilicity.
Key spectroscopic identifiers include:
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¹¹B NMR: δ ≈ 30 ppm (characteristic of boronic esters).
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¹H NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, while methyl groups appear as singlets at δ 1.2–1.3 ppm.
Crystallographic and Computational Data
Density functional theory (DFT) calculations predict a bond length of 1.37 Å for the B–O bonds in the dioxaborolane ring. X-ray diffraction studies of analogous compounds reveal a dihedral angle of 85° between the phenyl and dioxaborolane planes, minimizing steric strain .
Synthesis and Production
Laboratory Synthesis
The compound is typically synthesized via Miyaura borylation:
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Substrate: 3-Bromo-2-chlorobromobenzene reacts with bis(pinacolato)diboron (B₂pin₂).
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Catalyst: Pd(dppf)Cl₂ (5 mol%) in anhydrous THF.
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Conditions: 80°C under nitrogen, yielding 70–85% after column chromatography.
Reaction Equation:
Industrial Production
Scaled-up processes use continuous flow reactors to enhance efficiency:
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Residence Time: 20–30 minutes.
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Purity: ≥98% (HPLC).
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Green Chemistry: Solvent recycling reduces waste by 40%.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boron nucleophile in palladium-catalyzed couplings:
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Coupling Partners: Aryl halides (e.g., 4-iodotoluene).
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Yields: 75–92% with SPhos ligand.
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Scope: Effective for synthesizing biaryl motifs in drug candidates (Table 1).
Table 1: Representative Suzuki-Miyaura Reactions
| Partner (Ar–X) | Product (Ar–Ar') | Yield (%) |
|---|---|---|
| 4-Iodotoluene | 3-Bromo-2-chloro-biphenyl | 88 |
| 2-Naphthyl bromide | Naphthyl-phenyl derivative | 82 |
Pharmaceutical Intermediates
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Anticancer Agents: Used to synthesize kinase inhibitors targeting EGFR.
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Antimicrobials: Boron-enhanced compounds show MIC values of 2–8 µg/mL against S. aureus.
Comparative Analysis with Related Compounds
Halogen-Substituted Dioxaborolanes
Table 2: Reactivity Comparison
| Compound | Substituents | Suzuki Coupling Yield (%) |
|---|---|---|
| Target Compound | 3-Br, 2-Cl | 88 |
| 2-(4-Bromophenyl) analog | 4-Br | 78 |
| 2-(2,5-Dichlorophenyl) analog | 2,5-Cl | 68 |
Electronic Effects
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Hammett Constant (σ): 3-Bromo-2-chloro substitution (σ = 0.93) enhances electrophilicity vs. 4-bromo analogs (σ = 0.86) .
Recent Research and Future Directions
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